![molecular formula C13H13Cl2N B12631631 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline CAS No. 948294-55-1](/img/structure/B12631631.png)
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a halogenated heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 7-ethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the 2 and 3 positions . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding ethylquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include 2-amino-3-(2-chloroethyl)-7-ethylquinoline and 2-thio-3-(2-chloroethyl)-7-ethylquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Ethylquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication . This property is particularly useful in the design of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Similar in structure but with a methoxy group instead of an ethyl group.
2-Chloro-3-(2-chloroethyl)-7-methylquinoline: Contains a methyl group at the 7 position instead of an ethyl group.
Uniqueness
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and drug development.
Biological Activity
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a quinoline derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential applications as an antimalarial and anticancer agent, showcasing a variety of mechanisms that contribute to its biological effects.
- Molecular Formula : C12H11Cl2N
- Molecular Weight : 256.13 g/mol
- Structural Features : The compound features a quinoline ring system with two chlorine atoms and an ethyl group, which play crucial roles in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition and cross-linking of DNA. This interaction can inhibit DNA replication and transcription processes, which is critical in cancer therapy.
- Intercalation with DNA : The quinoline ring structure allows for intercalation between DNA base pairs, disrupting normal cellular processes and enhancing cytotoxicity against cancer cells.
Antimalarial Activity
Research has indicated that this compound exhibits promising antimalarial properties. In vitro studies have shown that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. It demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline | C12H11Cl2NO | Different methoxy position; potential variations in activity |
2-Chloro-3-(chloromethyl)-7-methoxyquinoline | C12H11ClN | Contains a chloromethyl instead of chloroethyl group; may affect reactivity |
8-Methylquinoline | C10H9N | Lacks chlorine substituents; serves as a simpler scaffold for modifications |
The distinct substitution pattern in this compound enhances its reactivity and biological properties compared to these similar compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antimalarial Activity Study :
- A study demonstrated that derivatives of quinoline, including this compound, showed effective inhibition against Plasmodium falciparum with IC50 values indicating significant potency.
-
Anticancer Efficacy :
- In vitro tests on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.
Properties
CAS No. |
948294-55-1 |
---|---|
Molecular Formula |
C13H13Cl2N |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-7-ethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-2-9-3-4-10-8-11(5-6-14)13(15)16-12(10)7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
JBRADVDITOJYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl |
Origin of Product |
United States |
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